molecular formula C23H28FN3O4S B2969161 N1-(2-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-56-1

N1-(2-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2969161
CAS No.: 898450-56-1
M. Wt: 461.55
InChI Key: WPAVLUJBJRBSBH-UHFFFAOYSA-N
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Description

N1-(2-Fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorobenzyl group and a 1-tosylpiperidin-2-yl ethyl moiety.

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-17-9-11-20(12-10-17)32(30,31)27-15-5-4-7-19(27)13-14-25-22(28)23(29)26-16-18-6-2-3-8-21(18)24/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAVLUJBJRBSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28FN3O4S
  • Molecular Weight : 461.6 g/mol
  • CAS Number : 898450-56-1
PropertyValue
Molecular FormulaC23H28FN3O4S
Molecular Weight461.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies.

The compound is believed to interact with various receptors involved in pain perception and inflammation, possibly including:

  • Opioid Receptors : Preliminary studies suggest that this compound may modulate pain pathways through interactions with opioid receptors, which play a crucial role in nociception.
  • Neurotransmitter Systems : It may also influence other neurotransmitter systems that regulate pain responses, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

A number of studies have explored the biological activity of this compound:

  • Analgesic Effects : In a study conducted on rodent models, this compound demonstrated a significant reduction in pain responses compared to control groups. The results indicated a dose-dependent analgesic effect, suggesting its potential utility in clinical pain management.
  • Anti-inflammatory Activity : Another study highlighted the compound's ability to reduce inflammatory markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Receptor Binding Studies : Binding affinity assays revealed that this compound interacts with several receptor types, including G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameAnalgesic ActivityAnti-inflammatory ActivityReceptor Interaction
N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamideModerateHighOpioid Receptors
N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamideHighModerateVarious
N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamideLowHighGPCRs

Comparison with Similar Compounds

Substituent Effects on Activity

  • Aromatic Substituents: S336 and S5456 use methoxybenzyl groups, which enhance flavor-enhancing properties through hydrophobic interactions with umami receptors . In contrast, the 2-fluorobenzyl group in the target compound may improve metabolic resistance due to fluorine’s electronegativity, though this requires experimental validation . The tosylpiperidinyl ethyl group in the target compound differs from the pyridin-2-yl ethyl group in S334.

Metabolic and Toxicological Profiles

  • S336 exhibits rapid metabolism in rat hepatocytes without amide bond cleavage, indicating stability in biological systems .
  • S5456 showed conflicting CYP3A4 inhibition (51% in preliminary assays vs. <50% in definitive tests), highlighting the need for robust validation . The fluorobenzyl group in the target compound could reduce CYP interactions compared to methoxybenzyl analogues.

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